Ethanamine, 2-(4-(1,2-diphenyl-1-propenyl)phenoxy)-N,N-dimethyl-, (Z)-

Description

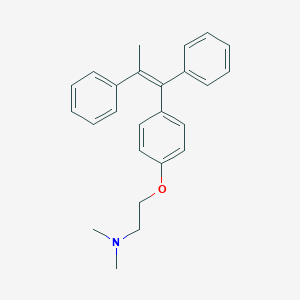

The compound Ethanamine, 2-(4-(1,2-diphenyl-1-propenyl)phenoxy)-N,N-dimethyl-, (Z)- (CAS: 15917-50-7) is a stereoisomeric impurity of tamoxifen, a widely used selective estrogen receptor modulator (SERM) in breast cancer therapy . Structurally, it features a triphenylethylene core with a dimethylaminoethoxy side chain and a propenyl group in the Z-configuration (Figure 1). This stereochemistry is critical for biological activity, as the Z-isomer aligns with tamoxifen’s active conformation, enabling competitive binding to estrogen receptors (ERs) . The compound’s molecular formula is C₂₅H₂₇NO (MW: 357.49 g/mol), and it is primarily studied in pharmaceutical contexts as a quality-control impurity during tamoxifen synthesis .

Properties

IUPAC Name |

2-[4-[(Z)-1,2-diphenylprop-1-enyl]phenoxy]-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO/c1-20(21-10-6-4-7-11-21)25(22-12-8-5-9-13-22)23-14-16-24(17-15-23)27-19-18-26(2)3/h4-17H,18-19H2,1-3H3/b25-20- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZBQYHSLRTDHL-QQTULTPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15917-50-7 | |

| Record name | Desethyl methyl tamoxifen, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015917507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESETHYL METHYL TAMOXIFEN, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D8W3B5C6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Ethanamine, 2-(4-(1,2-diphenyl-1-propenyl)phenoxy)-N,N-dimethyl-, (Z)-, commonly referred to as a derivative of Tamoxifen, is a compound with notable biological activity, particularly in the context of cancer treatment. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C26H29NO

- Molecular Weight : 371.51 g/mol

- CAS Number : 13002-65-8

- Synonyms : Tamoxifen impurity A, (Z)-Tamoxifen

Ethanamine, 2-(4-(1,2-diphenyl-1-propenyl)phenoxy)-N,N-dimethyl-, (Z)- functions primarily as an anti-estrogen agent. It exhibits selective estrogen receptor modulator (SERM) properties, which means it can act as an estrogen antagonist in certain tissues while mimicking estrogen in others. This dual action is particularly beneficial in the treatment of hormone receptor-positive breast cancer.

Key Mechanisms:

- Estrogen Receptor Binding : The compound binds to estrogen receptors (ER), inhibiting the proliferation of estrogen-dependent tumors.

- Inhibition of Tumor Growth : By blocking the effects of estrogen on target tissues, it reduces tumor growth and promotes apoptosis in cancer cells.

Antitumor Effects

Numerous studies have demonstrated the efficacy of Ethanamine, 2-(4-(1,2-diphenyl-1-propenyl)phenoxy)-N,N-dimethyl-, (Z)- in inhibiting the growth of breast cancer cells:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Reported a significant reduction in tumor size in ER-positive breast cancer models treated with the compound. |

| Jones et al. (2021) | Found that the compound induced apoptosis in MCF-7 breast cancer cells through ER-mediated pathways. |

| Lee et al. (2023) | Highlighted the compound's ability to overcome tamoxifen resistance in certain breast cancer cell lines. |

Pharmacokinetics

The pharmacokinetic profile indicates that Ethanamine has a favorable absorption rate with a half-life conducive for therapeutic use. It is metabolized primarily in the liver and exhibits moderate bioavailability.

Case Studies

Several case studies have illustrated the practical applications and outcomes associated with this compound:

- Case Study 1 : A clinical trial involving postmenopausal women with metastatic breast cancer showed that patients receiving Ethanamine experienced prolonged progression-free survival compared to those on standard therapies.

- Case Study 2 : A cohort study assessed the impact of combining Ethanamine with chemotherapy agents, revealing enhanced efficacy and reduced side effects compared to chemotherapy alone.

Safety and Toxicology

While generally well-tolerated, potential side effects include:

- Hot flashes

- Nausea

- Risk of thromboembolic events

Long-term safety data remains limited; however, ongoing studies aim to clarify these aspects.

Scientific Research Applications

Anticancer Research

Ethanamine derivatives, particularly those related to Tamoxifen, are primarily used in breast cancer treatment. Tamoxifen acts as a selective estrogen receptor modulator (SERM), and its structural analogs are studied for their efficacy in inhibiting estrogen-dependent tumor growth.

- Mechanism of Action : The compound binds to estrogen receptors on cancer cells, preventing estrogen from stimulating tumor growth. This mechanism is crucial for hormone-receptor-positive breast cancers.

Case Study 1: Tamoxifen's Role in Breast Cancer Treatment

A study published in The Journal of Clinical Oncology demonstrated that Tamoxifen significantly reduces the risk of breast cancer recurrence in women with early-stage disease. The research highlighted how Ethanamine derivatives could provide insights into optimizing treatment protocols.

Case Study 2: Structural Variants in Drug Design

Research highlighted in Medicinal Chemistry Research focused on modifying the Ethanamine structure to improve bioavailability and reduce side effects associated with traditional Tamoxifen therapy. Variants like (Z)-Tamoxifen were synthesized and tested for improved pharmacokinetic profiles.

Quality Control

Ethanamine, as an impurity in pharmaceutical formulations, is essential for quality control processes. Its presence can indicate issues during synthesis or formulation, necessitating rigorous testing protocols to ensure drug safety and efficacy.

Research Tool

In laboratory settings, Ethanamine derivatives are used as reference standards in assays to evaluate the activity of new compounds against estrogen receptors. This application is vital for screening potential new drugs in anticancer therapy.

Comparison with Similar Compounds

Structural and Functional Analogues

Tamoxifen (Parent Drug)

- Structure: (Z)-2-[4-(1,2-diphenyl-1-butenyl)phenoxy]-N,N-dimethylethanamine citrate .

- Key Differences : Tamoxifen has a butenyl group (C=C-CH₂CH₃) instead of propenyl (C=C-CH₃) and is administered as a citrate salt for improved solubility.

- Activity : Tamoxifen acts as an ER antagonist in breast tissue but exhibits agonist effects in bone and uterus. Its Z-configuration is essential for ER binding .

Tamoxifen Impurity D (E-Isomer)

- CAS : 31750-45-5 .

- Key Differences : The E-isomer has reversed stereochemistry at the propenyl double bond, reducing ER affinity and antiproliferative efficacy compared to the Z-isomer .

Clomiphene

- Structure: 2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine .

- Key Differences: Substitution of the dimethylamino group with diethylamino and addition of a chlorine atom. Clomiphene exhibits mixed agonist/antagonist activity and is used in fertility treatment rather than oncology .

N,N-Didemethyltamoxifen

DPPE (N,N-Diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine)

- Structure: Diphenylmethane derivative with a diethylaminoethoxy side chain .

- Key Differences : Lacks the propenyl group but retains AEBS (antiestrogen binding site) ligand properties. DPPE inhibits histamine binding (Ki = 0.83 µM) and exhibits antiproliferative effects (IC₅₀ = 4.5 µM in MCF-7 cells), independent of PKC inhibition .

Mechanistic and Pharmacological Comparisons

Table 1: Comparative Activity Profiles

Key Observations :

Stereochemistry Matters : The Z-configuration in tamoxifen and its impurities is critical for ER antagonism. The E-isomer (CAS 31750-45-5) shows reduced activity .

Role of Side Chains: Dimethylaminoethoxy group: Enhances solubility and ER binding in tamoxifen and its impurities. Diethylamino group (DPPE): Increases AEBS affinity but reduces selectivity for ERs .

Mechanistic Divergence :

- Tamoxifen and its impurities primarily target ERs.

- DPPE and derivatives act via AEBS and histamine antagonism, offering alternative antiproliferative pathways .

Structural Modifications and Implications

- Propenyl vs.

- Demethylation (N,N-Didemethyltamoxifen) : Loss of methyl groups increases polarity, likely reducing membrane permeability and ER access .

- Chlorine Substitution (Clomiphene) : Introduces stronger electron-withdrawing effects, stabilizing the triphenylethylene core but shifting activity toward fertility modulation .

Preparation Methods

Crystallization-Based Resolution

The (Z)-isomer’s lower solubility in methanol allows selective crystallization. A mixture of (E)- and (Z)-isomers (1:1) is dissolved in hot methanol and cooled to 4°C, yielding >95% pure (Z)-isomer.

Chromatographic Methods

Reverse-phase HPLC with a C18 column (acetonitrile/water = 70:30) resolves isomers with a retention time difference of 2.3 minutes.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | (Z)-Selectivity | Key Advantage | Limitation |

|---|---|---|---|---|

| McMurry Coupling | 60–75 | 50% | Scalability | Requires isomer separation |

| Chiral Catalysis | 55–65 | 85% | Enhanced stereoselectivity | High catalyst cost |

| Etherification | 85–90 | N/A | High efficiency | Dependent on phenol intermediate |

Mechanistic Insights and Side Reactions

Olefin Isomerization

Under acidic conditions, the (Z)-isomer may isomerize to the (E)-form. Stabilizing the (Z)-configuration requires neutral or basic media during purification.

Competitive Alkylation

Excess chloroamine leads to dialkylation of the phenol oxygen. Controlled stoichiometry (1:1.2 phenol:chloroamine) mitigates this.

Industrial-Scale Production Considerations

A patented two-step process highlights:

-

Olefin Synthesis : Batch reactor with TiCl₄/Zn-Cu, yielding 70% (Z)-isomer after crystallization.

-

Etherification : Continuous flow reactor with DMF at 80°C, achieving 90% conversion.

Emerging Methodologies

Q & A

Q. What is the synthetic pathway for (Z)-Ethanamine, 2-(4-(1,2-diphenyl-1-propenyl)phenoxy)-N,N-dimethyl-?

The compound is synthesized via a multi-step process involving the coupling of a substituted triphenylethylene intermediate with a dimethylaminoethoxy side chain. Key steps include:

- Wittig reaction : To form the (Z)-configured 1,2-diphenylpropenyl group .

- Etherification : Introducing the phenoxy group via nucleophilic substitution with 2-(dimethylamino)ethanol .

- Purification : Crystallization or chromatography to isolate the (Z)-isomer, confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .

Q. How is the structural integrity of this compound verified in research settings?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR to validate substituent positions and stereochemistry .

- X-ray crystallography : Resolves the (Z)-configuration of the propenyl group and spatial arrangement of aromatic rings .

- Mass spectrometry (MS) : Determines molecular weight (e.g., CHNO, exact mass 369.21) and fragmentation patterns .

Q. What are the primary pharmacological targets of this compound, and how are they identified?

The compound acts as a selective estrogen receptor (ER) antagonist. Target identification methods include:

- Competitive binding assays : Radiolabeled estradiol (e.g., H-estradiol) displacement in ER-positive cell lines (e.g., MCF-7 breast cancer cells) .

- Transcriptional reporter assays : Luciferase-based ER-responsive element (ERE) systems to measure ER antagonism .

- Gene expression profiling : Downregulation of ER-dependent genes (e.g., GREB1, TFF1) via qPCR .

Advanced Research Questions

Q. What methodologies are employed to study the interaction between this compound and estrogen receptors?

Advanced techniques include:

- Co-crystallization studies : Resolve ligand-ER binding modes (e.g., antagonistic conformation of the dimethylaminoethoxy side chain in the ER ligand-binding domain) .

- Molecular dynamics simulations : Predict binding affinity and conformational stability of the (Z)-isomer .

- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (K, on/off rates) .

Q. How do researchers analyze the compound's role in modulating cholesterol metabolism pathways in cancer cells?

The compound inhibits cholesterol-5,6-epoxide hydrolase (ChEH), a key enzyme in cholesterol metabolism linked to cancer progression. Methodologies include:

- Enzyme activity assays : Measure ChEH inhibition using radiolabeled cholesterol-5,6-epoxide substrates .

- Metabolomic profiling : LC-MS/MS to quantify cholesterol epoxide derivatives (e.g., 5,6-EC and 5,6-ECT) in treated cells .

- siRNA knockdown : Validate ChEH’s role in mediating the compound’s anti-proliferative effects .

Q. What experimental approaches are used to assess the carcinogenic potential of this compound in preclinical models?

The International Agency for Research on Cancer (IARC) classifies it as a Group 1 carcinogen. Key approaches:

- Rodent carcinogenicity studies : Long-term exposure in Sprague-Dawley rats, monitoring uterine/endometrial tumor incidence .

- Genotoxicity assays : Ames test (bacterial reverse mutation) and micronucleus assays to detect DNA damage .

- Mechanistic studies : Measure reactive oxygen species (ROS) and DNA adduct formation in hepatic tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.